![molecular formula C20H28N4O B6012212 3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6012212.png)
3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide
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Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of a specific enzyme that plays a critical role in various physiological processes.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is through the inhibition of a specific enzyme. The enzyme is involved in the production of a molecule that plays a critical role in various physiological processes. By inhibiting this enzyme, the compound can alter the levels of the molecule and thereby affect the physiological processes that it is involved in.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide are dependent on the specific physiological process that is being studied. In general, the compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide in lab experiments is its potency. The compound is a highly potent inhibitor of the enzyme it targets, which allows researchers to use lower concentrations of the compound in their experiments. However, one of the limitations of using the compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research related to 3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide. One area of research is the development of new analogs of the compound that have improved potency and selectivity. Another area of research is the exploration of the compound's potential in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, the compound may have potential as a tool for studying the role of the enzyme it targets in various physiological processes.
Synthesis Methods
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is a multi-step process that involves the use of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the compound is typically synthesized using standard organic chemistry techniques.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is commonly used in scientific research as a tool to study the role of the enzyme it inhibits in various physiological processes. The compound has been used in research related to cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-23-15-18(14-21-23)9-10-20(25)22-19-8-5-12-24(16-19)13-11-17-6-3-2-4-7-17/h2-4,6-7,14-15,19H,5,8-13,16H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNUCGKNGVKDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)NC2CCCN(C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methylpyrazol-4-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide |
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